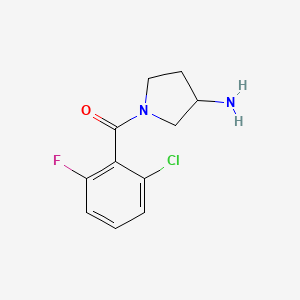
(3-Aminopyrrolidin-1-yl)(2-chlor-6-fluorphenyl)methanon
Übersicht
Beschreibung
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. This compound features a pyrrolidine ring, an amine group, and a chloro-fluoro phenyl group, making it a versatile molecule in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target(s) of the compound. For instance, if the compound were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring might influence the compound’s binding to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a pyrrolidine ring and fluorine atom might influence these properties .
Biochemische Analyse
Biochemical Properties
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone and CDK2 occurs through binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the G1 phase. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, resulting in altered cellular functions and reduced proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its enzymatic activity . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation may occur over extended periods or under specific conditions. Long-term exposure to (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the potential for this compound to be used in prolonged treatments or studies.
Dosage Effects in Animal Models
The effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be affected by the presence of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone, potentially influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a crucial role in its activity and function. This compound has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may undergo post-translational modifications that direct it to specific organelles or compartments within the cell, further modulating its biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminopyrrolidine under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like sodium cyanoborohydride to facilitate the formation of the amine linkage.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the amine group or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives or other reduced functional groups.
Substitution: Formation of substituted phenyl derivatives with different substituents at the chloro and fluoro positions.
Vergleich Mit ähnlichen Verbindungen
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone: can be compared with other similar compounds, such as (3-Aminopyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone and (3-Aminopyrrolidin-1-yl)(2-bromo-6-fluorophenyl)methanone . These compounds share structural similarities but differ in the position and type of halogen substituents on the phenyl ring, leading to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIKIZUXTGHVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


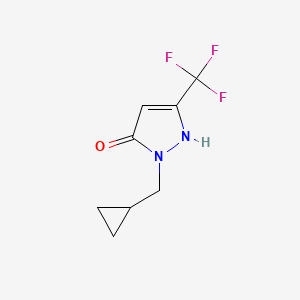
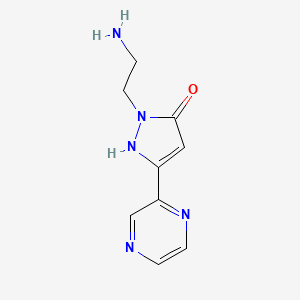
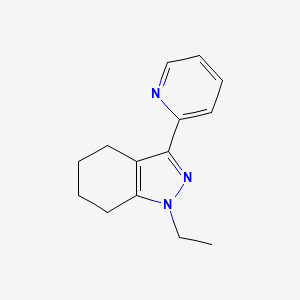
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491303.png)

![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
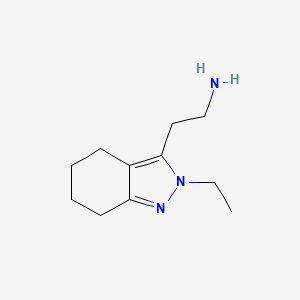
![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
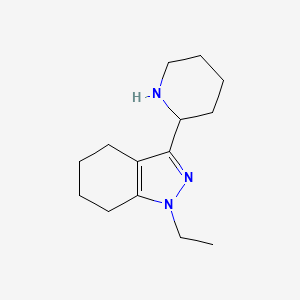
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)
